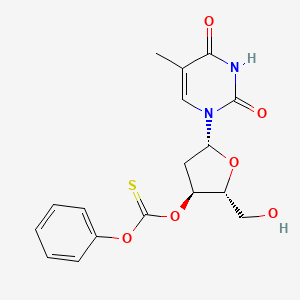
Dodecanoyl chloride;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of dodecanoic acid (lauric acid) and is primarily used in organic synthesis as a reagent for introducing the dodecanoyl group into various compounds . This compound is known for its reactivity and is commonly used in the preparation of esters and amides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced using similar methods but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form dodecanoic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with dodecanoyl chloride in the presence of a base (e.g., pyridine) to form esters.
Amines: React with dodecanoyl chloride to form amides.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Dodecanoic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Dodecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of esters and amides.
Medicine: Investigated for its potential antimicrobial properties when used to modify biomaterials.
Industry: Used in the production of low-friction boundary lubricants and hydrophobic biomaterials.
Mécanisme D'action
The mechanism of action of dodecanoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets are the hydroxyl and amino groups of the nucleophiles, and the reaction proceeds through the formation of a tetrahedral intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoyl Chloride: A shorter-chain acid chloride with similar reactivity but different physical properties.
Octanoyl Chloride: Another medium-chain acid chloride with similar applications in organic synthesis.
Oleoyl Chloride: A long-chain unsaturated acid chloride used in similar applications.
Uniqueness
Dodecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to hexanoyl and octanoyl chlorides provides enhanced hydrophobicity, making it particularly useful in the modification of biomaterials to improve their solubility in organic solvents .
Propriétés
Numéro CAS |
80584-96-9 |
|---|---|
Formule moléculaire |
C12H24ClFO |
Poids moléculaire |
238.77 g/mol |
Nom IUPAC |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
Clé InChI |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)Cl.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)








![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)


